Cas no 1507191-80-1 (1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine)

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine structure
1507191-80-1 structure
Product Name:1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine
CAS No:1507191-80-1
MF:C13H24N4
MW:236.356462478638
CID:5904765
PubChem ID:83089711
Update Time:2025-07-25

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine
    • 1-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine
    • EN300-1830795
    • 1507191-80-1
    • AKOS021410996
    • Inchi: 1S/C13H24N4/c1-13(2,3)12-11(9-16(4)15-12)10-17-7-5-14-6-8-17/h9,14H,5-8,10H2,1-4H3
    • InChI Key: JRGBTCJYBWXQLJ-UHFFFAOYSA-N
    • SMILES: N1(CCNCC1)CC1=CN(C)N=C1C(C)(C)C

Computed Properties

  • Exact Mass: 236.20009678g/mol
  • Monoisotopic Mass: 236.20009678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 33.1Ų

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine Pricemore >>

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Additional information on 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine

Professional Introduction to Compound with CAS No. 1507191-80-1 and Product Name: 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine

Compound with the CAS number 1507191-80-1 and the product name 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in various therapeutic areas. The molecular framework of this compound incorporates a pyrazole moiety, which is a heterocyclic aromatic ring system known for its broad spectrum of biological activities, alongside a piperazine substituent, which is widely recognized for its role in drug design and development.

The pyrazole ring in this compound is substituted with a 3-tert-butyl-1-methyl group, which not only enhances the steric properties of the molecule but also influences its pharmacokinetic behavior. The presence of these bulky groups can affect the compound's solubility, metabolic stability, and interaction with biological targets. Furthermore, the methylpiperazine moiety contributes to the compound's ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) therapies.

Recent research in the field of medicinal chemistry has highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. The 3-tert-butyl-1-methyl-1H-pyrazol-4-yl group in this compound has been shown to exhibit significant pharmacological activity, particularly in the context of anti-inflammatory and analgesic properties. Studies have demonstrated that compounds incorporating this moiety can modulate inflammatory pathways by interacting with specific enzymes and receptors.

The methylpiperazine component of the molecule has also been extensively studied for its potential in treating neurological disorders. Piperazine derivatives are known to possess properties that make them effective in managing conditions such as depression, anxiety, and Parkinson's disease. The combination of these two pharmacophores in 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine suggests a multifaceted therapeutic profile that could be exploited for developing new treatments.

In terms of synthetic chemistry, the preparation of 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine involves multi-step organic synthesis protocols that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the functionalization of the pyrazole ring followed by coupling with the piperazine moiety. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

The pharmacological evaluation of this compound has revealed promising results in preclinical studies. In vitro assays have shown that 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine exhibits inhibitory activity against various enzymes involved in inflammation and pain pathways. Additionally, animal models have demonstrated its potential in reducing inflammation and alleviating pain without significant side effects.

One of the most intriguing aspects of this compound is its potential to serve as a scaffold for further drug development. The structural features of 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylpiperazine, particularly the combination of the pyrazole and piperazine moieties, provide a unique platform for modifying and optimizing its pharmacological properties. By incorporating additional functional groups or substituents, researchers can fine-tune the compound's activity to target specific therapeutic indications more effectively.

The growing interest in pyrazole derivatives as pharmacological agents is reflected in the increasing number of patents and publications focused on their development. Companies and academic institutions are actively exploring new synthetic routes and applications for these compounds. The potential of 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-ylmethylpiperazine) to contribute to this field is significant, given its unique structural features and demonstrated biological activity.

Future research directions for this compound include exploring its mechanism of action at a molecular level, as well as investigating its potential interactions with other biological targets. Additionally, studies focusing on improving its pharmacokinetic properties could enhance its clinical applicability. The development of novel formulations or delivery systems may also play a crucial role in maximizing its therapeutic efficacy.

In conclusion, compound with CAS No. 1507191-80-1 and product name 1-(3-tert-butyl-l-methyl-lH-pyrazol-l 4 -ytlmethylpi perazine) represents a promising advancement in medicinal chemistry. Its unique molecular structure, characterized by a combination of pyrazole and piperazine moieties, offers significant potential for developing new therapeutic agents. The compound's demonstrated biological activity and synthetic feasibility make it an attractive candidate for further research and development.

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